3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H21ClN4O3 and a molecular weight of 460.924 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a hydroxyphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Formation of the final product: The final step involves the condensation of the intermediate with 2-hydroxyacetophenone under acidic conditions to form the desired compound.
Chemical Reactions Analysis
3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide include:
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide .
These compounds share similar structural features but differ in the substituents on the phenyl and pyrazole rings, which can lead to differences in their chemical and biological properties
Properties
Molecular Formula |
C25H21ClN4O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-16(21-4-2-3-5-24(21)31)27-30-25(32)23-14-22(28-29-23)18-8-12-20(13-9-18)33-15-17-6-10-19(26)11-7-17/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-16+ |
InChI Key |
VNBJZHIOIYIYFN-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.